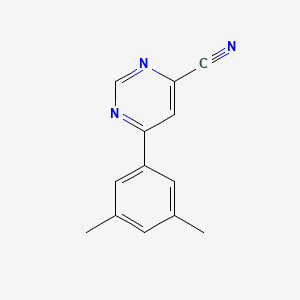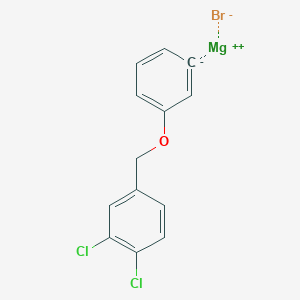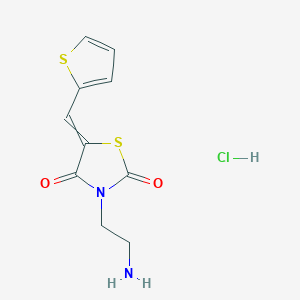![molecular formula C49H64O10 B14878617 1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene](/img/structure/B14878617.png)
1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene is a complex organic compound with the molecular formula C49H64O10 and a molecular weight of 813.03 g/mol . This compound is known for its unique structure, which includes multiple benzoyloxy and acryloyloxy groups, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes esterification reactions where acryloyloxy groups are introduced to the benzoyloxy intermediates . The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and purification systems to achieve the desired product quality. The use of greener alternative products and energy-efficient methods is also emphasized in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often requiring strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents to modify the acryloyloxy groups.
Substitution: Substitution reactions can occur at the benzoyloxy groups, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoyloxy derivatives, while reduction can produce reduced acryloyloxy compounds .
Scientific Research Applications
1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene has a wide range of scientific research applications, including:
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents and medical devices.
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene involves its interaction with molecular targets through its acryloyloxy and benzoyloxy groups. These interactions can lead to the formation of cross-linked networks in polymers, enhancing their mechanical properties and responsiveness to external stimuli . The pathways involved often include photo-thermal and thermal effects, making it a versatile compound in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene
- 1,4-Bis[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene
Uniqueness
1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene stands out due to its longer acryloyloxyundecyloxy chains, which provide enhanced flexibility and reactivity compared to similar compounds with shorter chains . This unique structure allows for the development of more advanced materials with specific properties tailored to various applications .
Properties
Molecular Formula |
C49H64O10 |
|---|---|
Molecular Weight |
813.0 g/mol |
IUPAC Name |
[3-methyl-4-[4-(11-prop-2-enoyloxyundecoxy)benzoyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate |
InChI |
InChI=1S/C49H64O10/c1-4-46(50)56-36-22-18-14-10-6-8-12-16-20-34-54-42-28-24-40(25-29-42)48(52)58-44-32-33-45(39(3)38-44)59-49(53)41-26-30-43(31-27-41)55-35-21-17-13-9-7-11-15-19-23-37-57-47(51)5-2/h4-5,24-33,38H,1-2,6-23,34-37H2,3H3 |
InChI Key |
JJNPSGLDUBIEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)


![1-Oxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14878569.png)



![9-Thia-1-azaspiro[5.5]undecan-4-ol](/img/structure/B14878586.png)


![9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14878605.png)


